Lipophilicity: Ethyl Ester vs. Carboxylic Acid
The ethyl ester group in Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate confers a calculated XLogP3 value of 0.7 [1]. In contrast, the corresponding carboxylic acid analog (CAS 1019115-09-3) is significantly more polar and hydrophilic, a difference that directly impacts membrane permeability and oral bioavailability . This lipophilicity differential, while modest, is critical for applications requiring passive diffusion across biological barriers.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid (CAS 1019115-09-3): Not reported, but expected to be <0 due to ionizable carboxylic acid at physiological pH. |
| Quantified Difference | Estimated increase of >0.7 log units in XLogP3, corresponding to a >5-fold theoretical increase in octanol-water partition coefficient. |
| Conditions | Computational prediction (XLogP3 algorithm) for neutral species. |
Why This Matters
The ester prodrug strategy is a well-established approach to improve oral absorption and CNS penetration; selecting the ester over the acid analog is essential for cell-based or in vivo assays where membrane permeability is a prerequisite for activity.
- [1] PubChem. (2025). Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate (CID 53487065). National Center for Biotechnology Information. View Source
